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Fmoc-Cys-Asp10 (TFA)

Cat. No.: B12412439
M. Wt: 1608.3 g/mol
InChI Key: BIFUHFPXQBJYJF-KDYAZIBBSA-N
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Description

Fmoc-Cys-Asp10 (TFA) is a synthetically produced oligopeptide that serves as a versatile component in the construction of larger biomolecules. The presence of the Fmoc protecting group makes it particularly suitable for solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry.

Fmoc-Cys-Asp10 (TFA) is classified as a non-releasable oligopeptide linker, meaning it is a stable component used in the assembly of more complex, often releasable, linker systems. medchemexpress.com Oligopeptide linkers are sequences of amino acids that connect two or more molecules, such as a targeting agent and a therapeutic drug. The design of these linkers is crucial as it influences the stability, solubility, and pharmacokinetic properties of the final conjugate. biosyn.com

The structure of Fmoc-Cys-Asp10 (TFA) is specifically designed for functionality. The oligo-aspartic acid tail, a chain of ten aspartic acid residues, has a high affinity for hydroxyapatite (B223615), the primary mineral component of bone. researchgate.netplos.org This property allows for the targeted delivery of conjugated molecules to bone tissue. Research has shown that the binding affinity to hydroxyapatite increases with the length of the oligo-aspartic acid chain. plos.orgnih.gov The N-terminal cysteine residue provides a reactive thiol group, which is a common site for bioconjugation, enabling the attachment of this building block to other molecules of interest. nih.govcreative-biolabs.com

The unique characteristics of Fmoc-Cys-Asp10 (TFA) make it a valuable asset in peptide engineering and chemical biology. Its primary significance lies in its application for creating bone-homing drug delivery systems. By incorporating this building block, researchers can develop conjugates that selectively accumulate in bone tissue, which is particularly advantageous for treating bone-related diseases such as osteoporosis and bone metastases. researchgate.netnih.gov

This targeted approach can enhance the therapeutic efficacy of a drug while minimizing its systemic side effects. mdpi.com For instance, a notable application involves the use of an oligo-aspartic acid conjugate to deliver the drug dasatinib to bone fractures to accelerate healing. medchemexpress.com In chemical biology, Fmoc-Cys-Asp10 (TFA) serves as a tool for constructing sophisticated bioconjugates for studying biological processes or for developing new diagnostic agents. The ability to target specific tissues with precision is a central goal in the development of next-generation therapeutics and diagnostics. plos.orgnih.gov

Chemical Properties of Fmoc-Cys-Asp10 (TFA)

PropertyValue
CAS Number 2407782-70-9
Molecular Formula C₆₀H₆₈F₃N₁₁O₃₆S
Molecular Weight 1608.29 g/mol
Sequence Fmoc-Cys-(Asp)₁₀-OH

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H68F3N11O36S B12412439 Fmoc-Cys-Asp10 (TFA)

Properties

Molecular Formula

C60H68F3N11O36S

Molecular Weight

1608.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C58H67N11O34S.C2HF3O2/c70-37(71)9-26(47(90)60-28(11-39(74)75)49(92)62-30(13-41(78)79)51(94)64-32(15-43(82)83)53(96)66-34(17-45(86)87)55(98)68-35(57(100)101)18-46(88)89)59-48(91)27(10-38(72)73)61-50(93)29(12-40(76)77)63-52(95)31(14-42(80)81)65-54(97)33(16-44(84)85)67-56(99)36(20-104)69-58(102)103-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25;3-2(4,5)1(6)7/h1-8,25-36,104H,9-20H2,(H,59,91)(H,60,90)(H,61,93)(H,62,92)(H,63,95)(H,64,94)(H,65,97)(H,66,96)(H,67,99)(H,68,98)(H,69,102)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1

InChI Key

BIFUHFPXQBJYJF-KDYAZIBBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthetic Strategies and Methodological Advancements Utilizing Fmoc Cys Asp10 Tfa

Fmoc Solid-Phase Peptide Synthesis (SPPS) for Cysteine- and Aspartic Acid-Containing Sequences

The synthesis of peptides rich in Cys and Asp residues via Fmoc-SPPS is often complicated by side reactions and aggregation. researchgate.net The Asp-Cys motif is known to be particularly prone to aspartimide formation. sigmaaldrich.com Careful optimization of the synthesis protocol is therefore critical for success.

Optimization of Coupling Conditions and Reagents for Complex Peptides

The efficiency of peptide bond formation is paramount for achieving high purity and yield. For sterically hindered couplings or sequences prone to aggregation, such as a poly-aspartic acid chain, the choice of coupling reagent is critical. Carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with additives that can suppress racemization and accelerate coupling. nih.gov Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have been widely used to form active esters that enhance acylation and reduce epimerization. nih.gov

More potent coupling reagents, such as phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) or uronium/aminium salts like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are often employed for difficult couplings. nih.gov However, base-mediated activation with these reagents can increase the risk of racemization, particularly for cysteine residues. sigmaaldrich.com To mitigate this, the use of a less nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is often recommended over stronger bases. nih.govmdpi.com For sequences prone to aspartimide formation, the addition of HOBt to the piperidine (B6355638) solution used for Fmoc deprotection can help to reduce this side reaction. researchgate.net

Coupling ReagentAdditiveBaseKey Characteristics
DICHOBt/HOAtDIPEA/CollidineStandard, cost-effective, but can be slow for difficult couplings.
HBTU/HATU-DIPEA/CollidineHighly efficient and fast, but higher risk of racemization for sensitive residues like Cys. sigmaaldrich.com
PyBOP-DIPEA/CollidinePotent activator, suitable for sterically hindered amino acids. nih.gov
COMU-DIPEA/CollidineKnown for superior suppression of racemization compared to HOBt-based reagents. mdpi.com

Role of Trifluoroacetic Acid (TFA) in Peptide Cleavage and Global Deprotection Protocols

Trifluoroacetic acid (TFA) is the standard reagent used for the final cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups in Fmoc-SPPS. The "TFA cocktail" typically contains a high concentration of TFA (e.g., 95%) along with a variety of scavengers to trap the reactive cationic species generated during the deprotection process, which could otherwise lead to unwanted modifications of sensitive amino acid residues. nih.gov

For a peptide containing both Cysteine and Aspartic acid, the composition of the cleavage cocktail is critical. Cysteine's thiol group is nucleophilic and can be alkylated by carbocations, such as the trityl cation from the deprotection of Cys(Trt). sigmaaldrich.com Therefore, scavengers like triisopropylsilane (B1312306) (TIS) are essential to efficiently trap these carbocations. sigmaaldrich.comspringernature.com 1,2-ethanedithiol (B43112) (EDT) is also commonly used as a scavenger in Cys-containing peptide cleavage. nih.gov

Aspartic acid residues protected with tert-butyl (tBu) esters are cleaved by TFA. However, the acidic conditions of the cleavage can also catalyze aspartimide formation, although this is more commonly associated with the basic conditions of Fmoc deprotection. biotage.com The choice of scavengers must also be compatible with other residues that might be present. For instance, if tryptophan were present, a scavenger like TIS would be crucial to prevent its modification. springernature.com A common general-purpose cleavage cocktail for peptides with multiple sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT). nih.gov However, for many sequences, a simpler, less odorous mixture like TFA/TIS/water can be sufficient. nih.gov

Cleavage Cocktail ComponentFunction
Trifluoroacetic Acid (TFA)Cleaves the peptide from the resin and removes acid-labile protecting groups.
Triisopropylsilane (TIS)Scavenger for carbocations, particularly effective for protecting Cys and Trp. sigmaaldrich.comspringernature.com
1,2-Ethanedithiol (EDT)Scavenger, particularly for Cys-containing peptides. nih.gov
WaterScavenger and helps to hydrolyze any remaining protecting groups.
PhenolScavenger, often used for peptides containing Tyr, Thr, or Ser.
ThioanisoleScavenger that can help to prevent re-attachment of protecting groups.

Microwave-Assisted Peptide Synthesis Methodologies for Enhanced Efficiency

For complex peptides like those containing poly-aspartic acid sequences, which are prone to aggregation, microwave irradiation can help to disrupt the secondary structures of the growing peptide chain, improving solvent and reagent access. researchgate.net This can be particularly beneficial for overcoming the synthetic challenges associated with "difficult sequences". rsc.org

However, the use of elevated temperatures in MW-SPPS can also increase the risk of side reactions, most notably racemization of amino acid residues, especially Cysteine. researchgate.net Therefore, careful optimization of microwave parameters (time, temperature, and power) is crucial. Using carbodiimide-based coupling methods at high temperatures is often preferred over onium salt-based methods to minimize epimerization. researchgate.net Optimized protocols for MW-SPPS have been developed that can control common side reactions like racemization and aspartimide formation. rsc.org

Scavenging Agents and Cleavage Cocktail Optimization for Peptide Integrity

The final step in SPPS involves the cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. thermofisher.com This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.com During this process, protecting groups like Trt from Cys and His, and tBu from Asp, are released as highly reactive electrophilic carbocations. researchgate.netpeptide.com If not trapped, these carbocations can re-attach to nucleophilic residues in the peptide chain, such as the thiol of cysteine (leading to S-alkylation) or the indole (B1671886) ring of tryptophan. researchgate.netacs.org

To prevent these deleterious side reactions and maintain peptide integrity, a "cleavage cocktail" containing TFA and a mixture of scavenging agents is used. biotage.com The composition of this cocktail must be optimized based on the amino acid composition of the peptide. thermofisher.com For a peptide containing both Cys and Asp(OtBu), the cocktail must effectively scavenge both trityl and tert-butyl cations.

A standard and effective cleavage cocktail for such peptides typically includes TFA, water, and triisopropylsilane (TIS). researchgate.netacs.org

Triisopropylsilane (TIS) is a highly efficient carbocation scavenger. researchgate.net It readily reduces the trityl cation and is also effective at quenching tert-butyl cations, thus preventing the S-tert-butylation of cysteine residues. peptide.comacs.org

Water serves as a scavenger for tert-butyl cations, which are generated from the deprotection of Asp(OtBu), Ser(tBu), and Thr(tBu) residues. wpmucdn.comacs.org

1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) are often included as reducing agents. biotage.com Their primary role is to protect the free cysteine thiol from oxidation and to act as scavengers, further minimizing S-alkylation side reactions. biotage.comsigmaaldrich.com However, EDT should be used with caution in tryptophan-containing peptides as it can lead to side reactions. sigmaaldrich.comsigmaaldrich.com

The precise ratio of these components is crucial. A common formulation is Reagent K, which consists of TFA/water/phenol/thioanisole/EDT, designed to handle a variety of sensitive residues. peptide.com A simpler, effective cocktail for Cys- and Asp-containing peptides is a mixture of TFA/TIS/H₂O/DTT or EDT. acs.orgbiotage.com Optimizing the scavenger combination and cleavage duration is essential for obtaining the desired peptide in high purity. acs.org

Table 3: Common Scavengers and Their Functions in TFA Cleavage

This table outlines the roles of various scavenging agents used in TFA cleavage cocktails to protect sensitive amino acid residues.

Scavenger Chemical Structure Primary Function Target Residues Protected Reference
Triisopropylsilane (TIS) SiH(CH(CH₃)₂)₃ Carbocation scavenger (Trityl, t-Butyl) Cys, Trp researchgate.netpeptide.comacs.org
Water H₂O Scavenges t-Butyl cations Cys (from S-tBu), Asp, Glu, Ser, Thr, Tyr wpmucdn.comacs.org
1,2-Ethanedithiol (EDT) HSCH₂CH₂SH Reducing agent, carbocation scavenger Cys, Met, Trp biotage.comsigmaaldrich.com
Dithiothreitol (DTT) C₄H₁₀O₂S₂ Reducing agent, prevents disulfide formation Cys wpmucdn.combiotage.com
Thioanisole C₆H₅SCH₃ Scavenges benzyl-type cations, prevents alkylation Met, Trp wpmucdn.comacs.org
Phenol C₆H₅OH Carbocation scavenger Arg, Trp, Tyr peptide.com

Structural Characterization and Conformational Analysis of Fmoc Cys Asp10 Tfa and Its Conjugates in Research Contexts

Spectroscopic Methodologies for Conformational Studies

A suite of complementary spectroscopic techniques is essential for a thorough conformational analysis of Fmoc-Cys-Asp10 and its derivatives. These methods provide insights into the molecule's three-dimensional structure, secondary structural elements, and the morphology of its self-assembled nanostructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.govresearchgate.net For Fmoc-Cys-Asp10, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain detailed structural information.

Key NMR Experiments and Expected Insights:

NMR Experiment Information Gained
¹H NMR Provides initial information on the overall folding and purity of the peptide. Chemical shift dispersion can indicate the presence of a well-defined structure.
COSY (Correlation Spectroscopy) Identifies scalar-coupled protons, aiding in the assignment of amino acid spin systems.
TOCSY (Total Correlation Spectroscopy) Correlates all protons within a spin system, facilitating the complete assignment of amino acid residues.
NOESY (Nuclear Overhauser Effect Spectroscopy) Detects through-space correlations between protons that are close in proximity (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) For ¹⁵N-labeled samples, this experiment correlates the amide proton with the nitrogen atom, providing information on the electronic environment of each peptide bond and aiding in resonance assignment.

Paramagnetic NMR methods, such as using lanthanide tags, can provide long-range structural restraints, which are particularly useful for larger or more complex systems. scispace.comnih.gov By integrating distance restraints from NOESY experiments with dihedral angle restraints derived from coupling constants, a detailed 3D structural model of Fmoc-Cys-Asp10 can be generated.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. nih.gov The different secondary structure elements—α-helix, β-sheet, and random coil—exhibit distinct CD spectra in the far-UV region (190-250 nm).

For Fmoc-Cys-Asp10, the presence of the aromatic Fmoc group will contribute to the CD signal. However, the peptide backbone's conformation will dominate the spectrum. The oligo-aspartic acid tail may adopt a random coil conformation, characterized by a strong negative band around 200 nm. However, under specific conditions of pH and ionic strength, it could potentially form ordered structures. The self-assembly of Fmoc-peptides is often associated with the formation of β-sheet structures, which would be indicated by a negative band around 218 nm and a positive band around 195 nm. reading.ac.uk

Expected CD Spectral Features for Different Conformations:

Secondary Structure Characteristic CD Signal
Random Coil Strong negative band near 200 nm.
β-Sheet Negative band around 218 nm and a positive band near 195 nm.
α-Helix Negative bands at 222 nm and 208 nm, and a positive band at 193 nm.

Small-Angle X-ray Scattering (SAXS) and Cryo-Electron Microscopy (Cryo-EM) for Self-Assembled Nanostructures

The amphiphilic nature of Fmoc-Cys-Asp10, with its hydrophobic Fmoc head and hydrophilic oligo-aspartic acid tail, strongly suggests a tendency to self-assemble into higher-order nanostructures in aqueous solution. Small-Angle X-ray Scattering (SAXS) and Cryo-Electron Microscopy (Cryo-EM) are indispensable techniques for characterizing these assemblies.

Cryo-EM allows for the direct visualization of the nanostructures in their hydrated state. nih.govnih.gov This technique can provide high-resolution images of individual fibrils or other assemblies, revealing details about their morphology, dimensions, and hierarchical organization. Recent advancements in cryo-EM have even enabled the determination of near-atomic resolution structures of self-assembled peptide nanofibers. nih.gov For Fmoc-Cys-Asp10, cryo-EM could visualize the formation of fibrillar networks, providing insights into how the individual molecules pack to form these extended structures.

Investigation of Intramolecular Interactions and Peptide Folding Pathways

The conformation and assembly of Fmoc-Cys-Asp10 are governed by a delicate balance of intramolecular and intermolecular interactions. Understanding these interactions is key to predicting and controlling the peptide's folding and self-assembly behavior.

Disulfide Bond Connectivity and its Impact on Peptide Topology

The cysteine residue in Fmoc-Cys-Asp10 introduces the possibility of forming disulfide bonds through oxidation of the thiol group. The formation of an intermolecular disulfide bond would lead to the dimerization of the peptide, creating (Fmoc-Cys-Asp10)₂. This covalent linkage would significantly impact the topology and self-assembly properties of the molecule.

The formation of disulfide bonds can be achieved through various methods, including air oxidation or the use of specific oxidizing agents like iodine. sigmaaldrich.com The connectivity of these bonds plays a crucial role in stabilizing peptide and protein structures. nih.gov In the context of self-assembly, pre-forming a disulfide-linked dimer could lead to different nanostructures compared to the self-assembly of the monomeric peptide followed by in situ oxidation. The disulfide bond would act as a covalent staple, influencing the packing of the Fmoc groups and the arrangement of the oligo-aspartic acid chains.

Analysis of Beta-Sheet and Beta-Hairpin Structural Motifs in Peptide Design

The self-assembly of many Fmoc-conjugated peptides is driven by the formation of β-sheet structures, where adjacent peptide chains are stabilized by intermolecular hydrogen bonds. reading.ac.uk For Fmoc-Cys-Asp10, the oligo-aspartic acid sequence is not intrinsically a strong β-sheet promoter. However, the strong driving force of Fmoc group π-π stacking can induce the peptide backbone to adopt a β-strand conformation, facilitating the formation of extended β-sheets.

A β-hairpin is a simple and common β-sheet motif where two antiparallel β-strands are connected by a short loop or turn. nih.gov While a single Fmoc-Cys-Asp10 molecule is unlikely to form a stable intramolecular β-hairpin due to the length and charge repulsion of the Asp10 tail, conjugates or more complex designs incorporating this motif could be envisioned. For instance, a longer peptide containing two Fmoc-Cys-Asp10 units linked by a flexible loop could be designed to fold into a β-hairpin structure. The stability of such motifs is often enhanced by specific capping interactions at the termini of the β-strands. nih.gov The design of peptides that form β-hairpin structures is an active area of research, with applications in creating bioactive molecules and novel biomaterials. acs.orgresearchgate.net

Functional Investigations and Biological Applications in Research Models

Peptide Bioconjugation and Modification Strategies Utilizing Cysteine Residues

The unique chemical properties of the cysteine residue, particularly its nucleophilic thiol group, make it a prime target for specific modification and bioconjugation. papyrusbio.com This reactivity is widely exploited in chemical biology and drug development to create complex, functional biomolecules. Cysteine is an ideal target for bioconjugation due to its relative rarity in proteins and the high nucleophilicity of its thiol side chain, which can participate in a variety of chemical reactions. papyrusbio.com

Site-specific modification of peptides and proteins is crucial for developing therapeutics and research tools. The thiol group of cysteine enables highly selective ligation reactions. nih.gov

Maleimides: The most common reagents for thiol-reactive chemistry are maleimides. They react with the sulfhydryl group of cysteine via a Michael addition to form a stable thioether bond. nih.gov This method is widely used to attach probes, drugs, and polymers to proteins. papyrusbio.com However, the resulting maleimidyl-thioether bond can exhibit instability, with a propensity for hydrolysis and exchange reactions with other thiols present in biological systems, which can be a limitation for in vivo applications. nih.govchemrxiv.org

1,2,3-Triazines: More recently, 5-substituted 1,2,3-triazine (B1214393) derivatives have been introduced as novel reagents for the multifaceted bioconjugation of cysteine-containing peptides and proteins. nih.govresearchgate.net This strategy allows for specific modification under physiological conditions. researchgate.net Furthermore, vinyl-triazines have been developed as dual-reactive linkers that first react selectively with cysteine, followed by a rapid and highly selective inverse electron-demand Diels–Alder (IEDDA) reaction with a second molecule, such as one containing bicyclononyne (BCN). rsc.org This enables a two-step, one-pot approach to creating complex conjugates. d-nb.info

Metal-Mediated Reactions: Transition metal-mediated reactions offer high chemoselectivity and rapid kinetics for cysteine bioconjugation. rsc.orgmit.edu Palladium (Pd) complexes, for instance, can be used for efficient and highly selective cysteine conjugation under biocompatible conditions, enabling the creation of stapled peptides and antibody-drug conjugates. mit.edukcl.ac.uk The reaction can be extremely fast, with complete product formation occurring in seconds. mit.edu Gold (Au) (III) complexes have also been developed for S-arylation of cysteine, demonstrating high selectivity and reaction rates. rsc.orgchemrxiv.org The judicious choice of metal and ligand design allows for fine-tuning of the reaction's selectivity and efficiency. mit.edu

Table 1: Comparison of Cysteine Bioconjugation Methods

Method Reagent Example Reaction Type Key Features
Michael Addition Maleimides Nucleophilic Addition Widely used, rapid kinetics; resulting linkage can have stability issues. nih.govd-nb.info
Triazine Chemistry 5-substituted 1,2,3-triazines Nucleophilic Substitution Allows for multifaceted and orthogonal conjugation under physiological conditions. nih.govresearchgate.net
Metal-Mediated Palladium(II), Gold(III) complexes S-Arylation / Cross-Coupling High chemoselectivity, rapid kinetics, robust under biocompatible conditions. rsc.orgmit.educhemrxiv.org

The cysteine residue within a peptide sequence like Fmoc-Cys-Asp10 serves as a critical attachment point for conjugation to larger molecular scaffolds. This strategy is fundamental to creating advanced biomaterials and functionalized molecules. By attaching peptides to scaffolds such as polymers, nanoparticles, or hydrogels, researchers can design materials that mimic biological structures or present specific functionalities. science.gov For example, peptides containing cell-adhesion motifs can be conjugated to a material's surface to promote specific cell interactions, which is vital in tissue engineering and regenerative medicine. nih.gov The cysteine thiol group provides a unique chemical handle for precise, covalent attachment, ensuring the stability and correct orientation of the peptide on the scaffold. This modular approach allows for the combination of the peptide's specific biological function (e.g., targeting) with the physical or chemical properties of the scaffold.

Oligopeptide Linker Research Applications of Fmoc-Cys-Asp10 (TFA)

Oligopeptides are increasingly used as linkers in drug delivery systems due to their specific biological functions, including targeting and cell penetration. researchgate.net Fmoc-Cys-Asp10 (TFA) is a specialized oligopeptide linker designed for specific research applications. medchemexpress.commedchemexpress.com

Fmoc-Cys-Asp10 (TFA) has been identified as a non-releasable oligopeptide linker involved in the synthesis of bone-targeted delivery systems. medchemexpress.commedchemexpress.com The design of this linker leverages the distinct properties of its components:

Aspartic Acid Decamer (Asp10): The sequence of ten consecutive aspartic acid residues acts as a bone-homing moiety. It exhibits a strong affinity for hydroxyapatite (B223615), the primary mineral component of bone, particularly at fracture sites where the mineral is exposed.

Cysteine (Cys): The cysteine residue provides a versatile conjugation site for attaching therapeutic agents via stable thiol chemistry.

Fmoc Group: The N-terminal fluorenylmethoxycarbonyl (Fmoc) group is a standard protecting group used in solid-phase peptide synthesis (SPPS), allowing for the controlled, sequential construction of the peptide chain. mdpi.com

This linker is a key component in creating conjugates for treating bone-related conditions. google.com For instance, it has been used to synthesize a bone-fracture-targeted conjugate of the drug Dasatinib. medchemexpress.com In these systems, the Asp10 sequence directs the entire conjugate to the bone, ensuring localized delivery of the therapeutic agent and minimizing systemic exposure. medchemexpress.com

Table 2: Components of a Bone-Targeted Delivery System Using an Oligoaspartic Acid Linker

Component Example Function
Targeting Moiety Oligoaspartic Acid (Asp10) Binds to hydroxyapatite at bone fracture sites. medchemexpress.com
Conjugation Handle Cysteine (Cys) Allows for stable attachment of a therapeutic payload. papyrusbio.com
Therapeutic Agent Dasatinib A small molecule drug that can be linked to the peptide. medchemexpress.com
Linker Type Non-releasable Ensures the drug remains attached to the targeting moiety. medchemexpress.com

The structure of Fmoc-Cys-Asp10 (TFA) makes it an excellent building block for the modular construction of complex biomolecules and hybrid structures. bachem.comsigmaaldrich.com The field of drug delivery increasingly relies on creating sophisticated conjugates that combine targeting domains, linkers, and therapeutic payloads. biosyn.comacs.org

The synthesis of such molecules often employs SPPS, where the Fmoc group plays a crucial role in the stepwise addition of amino acids. mdpi.com The cysteine residue, with its unique reactivity, allows for the subsequent, site-specific attachment of a payload after the main peptide chain has been assembled. papyrusbio.com This modularity permits the "plug-and-play" assembly of different components. Researchers can synthesize the targeting peptide (e.g., Cys-Asp10) and then conjugate it to various molecules of interest, such as small molecule drugs, imaging agents, or even other proteins, creating a diverse range of functional hybrid structures. biosyn.com

Self-Assembly Research of Fmoc-Peptide Derivatives

The N-terminal Fmoc group is not only a protecting group for synthesis but also a powerful driver of molecular self-assembly. manchester.ac.ukreading.ac.uk This property is exploited to create a variety of nanostructured biomaterials, particularly hydrogels. acs.orgnih.gov

The self-assembly process is primarily driven by π-π stacking interactions between the aromatic fluorenyl rings of the Fmoc groups, which are complemented by hydrogen bonding between the peptide backbones. manchester.ac.uk This leads to the formation of one-dimensional nanostructures, such as fibrils, which can entangle to form a three-dimensional network that traps water, resulting in a hydrogel. manchester.ac.ukacs.org

The specific amino acid sequence attached to the Fmoc group significantly influences the self-assembly behavior and the properties of the resulting material. rsc.org For instance, charged amino acids like aspartic acid can introduce electrostatic interactions that modulate the assembly process. Studies on Fmoc-Asp derivatives have shown that they can self-assemble into well-ordered fibrous structures capable of binding calcium ions, making them suitable for bone tissue engineering applications. mdpi.com The presence of both the hydrophobic Fmoc group and the hydrophilic, charged aspartic acid residues creates an amphiphilic molecule, a key characteristic for self-assembly in aqueous environments. nih.gov While specific studies on the self-assembly of the full Fmoc-Cys-Asp10 sequence are not prominent, research on analogous Fmoc-dipeptides and Fmoc-amino acids demonstrates that the interplay between π-π stacking, hydrogen bonding, and electrostatic forces dictates the final structure and properties of the self-assembled material. researchgate.netfrontiersin.org

Table 3: Factors Influencing the Self-Assembly of Fmoc-Peptide Derivatives

Factor Influence on Self-Assembly Example
π-π Stacking The primary driving force for aggregation, initiated by the Fmoc groups. manchester.ac.uk Fmoc-diphenylalanine forms hydrogels stabilized by aromatic interactions. manchester.ac.uk
Hydrogen Bonding Stabilizes the peptide components into structures like β-sheets. manchester.ac.ukrsc.org Antiparallel β-sheet formation is observed in many Fmoc-peptide hydrogels. nih.gov
Electrostatic Interactions Modulates assembly and gel properties, often controlled by pH. rsc.org Charged residues like Aspartic Acid or Lysine influence hydrogel stiffness and stability. mdpi.comfrontiersin.org
Hydrophobicity The balance between hydrophobic and hydrophilic parts determines amphiphilicity. nih.gov Hydrophobic amino acids can enhance the stability of the assembled structures. reading.ac.uk

Supramolecular Hydrogel Formation and Stimuli-Responsiveness

The self-assembly of small molecules into supramolecular hydrogels is a significant area of research for applications in tissue engineering and drug delivery. nih.gov The formation of these hydrogels is driven by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov The Fmoc group, a key component of Fmoc-Cys-Asp₁₀, is a well-known aromatic moiety that can induce self-assembly through π–π stacking interactions between the fluorenyl rings. nih.gov This, in conjunction with hydrogen bonding between the peptide backbones, can lead to the formation of nanofibrous networks that entrap water, resulting in a hydrogel.

The responsiveness of such hydrogels to external stimuli is a critical feature for "smart" biomaterials. nih.gov For a hydrogel formed from Fmoc-Cys-Asp₁₀, several stimuli-responsive behaviors can be postulated:

pH-Responsiveness: The poly-aspartic acid chain contains multiple carboxylic acid groups. At low pH, these groups would be protonated, reducing electrostatic repulsion and potentially favoring hydrogel stability. Conversely, at neutral or high pH, the deprotonation of these groups would lead to increased electrostatic repulsion, which could cause the hydrogel to swell or dissolve. nih.gov

Redox-Responsiveness: The presence of a cysteine residue introduces the potential for redox-responsiveness. The thiol group of cysteine can be oxidized to form a disulfide bond with another cysteine residue. This covalent cross-linking within the hydrogel network could significantly alter its mechanical properties. This process can be reversible, with the disulfide bonds being reduced back to thiols, allowing for dynamic control over the hydrogel's state. nih.govchemrxiv.org

A study on a simple Fmoc-protected, benzylated cysteine derivative demonstrated oxidation-responsive autonomous gel-sol-gel transitions, highlighting the significant role of cysteine oxidation in modulating the self-assembly and phase of such supramolecular hydrogels. chemrxiv.org

Table 1: Potential Stimuli-Responsive Properties of Fmoc-Cys-Asp₁₀ Hydrogels

Stimulus Potential Response Underlying Mechanism
pH Gel dissolution or swelling at higher pH Deprotonation of aspartic acid residues, leading to electrostatic repulsion. nih.gov

Fibril and Nanostructure Generation from Peptide Self-Organization

The self-organization of peptides into ordered nanostructures, such as fibrils, is a fundamental process in both materials science and biology, with amyloid fibril formation being a prominent example. nih.gov The same non-covalent interactions that drive hydrogel formation also govern the generation of these nanostructures. For Fmoc-Cys-Asp₁₀, the self-assembly process is expected to initiate with the formation of β-sheet structures, stabilized by hydrogen bonds between the peptide backbones. These β-sheets can then stack upon one another, driven by the π–π interactions of the Fmoc groups, to form elongated nanofibers or fibrils. tandfonline.com

The morphology of the resulting nanostructures can be influenced by factors such as peptide concentration, pH, and temperature. For instance, at high concentrations, these fibrils can entangle to form the 3D network of a hydrogel. At lower concentrations or under different conditions, they might exist as discrete nanostructures in solution. The process of fibril formation can sometimes exhibit spatial heterogeneity, with the initial formation of stable fibrils being a localized event that then catalyzes further aggregation. nih.gov

Interactions with Biomolecules and Pathway Modulation in In Vitro and In Vivo Models

The potential for Fmoc-Cys-Asp₁₀ to interact with biological systems is largely inferred from the properties of its constituent parts and related peptide structures.

Enzyme Modulation and Inhibition Studies

While there is no direct evidence of Fmoc-Cys-Asp₁₀ acting as an enzyme modulator, peptides with specific sequences are known to be potent and selective enzyme inhibitors. For example, cyclic peptides containing a His-Try-Gly-Phe motif have been identified as inhibitors of gelatinases (MMP-2 and MMP-9). nih.govresearchgate.net The design of such inhibitory peptides often involves structural modifications to enhance stability and inhibitory activity. nih.gov

The poly-aspartic acid sequence of Fmoc-Cys-Asp₁₀ could potentially interact with the active sites of certain enzymes, particularly those that bind to negatively charged substrates. Furthermore, the stability of peptides against enzymatic degradation is a critical factor in their biological activity. Glycosylation, for example, has been shown to affect the enzymatic degradation of D-amino acid-containing peptides, either inhibiting or promoting degradation depending on the specific enzyme and the nature of the glycosylation. mdpi.com The susceptibility of Fmoc-Cys-Asp₁₀ to various proteases would need to be empirically determined to understand its stability and potential for sustained biological effects.

Role in Cellular Processes (e.g., Cell Spreading, Angiogenesis Research in Animal Models)

The application of peptide-based biomaterials, particularly hydrogels, in promoting cellular processes like cell spreading and angiogenesis is an active area of research. nih.govnih.gov Self-assembling peptide hydrogels can mimic the natural extracellular matrix (ECM), providing a scaffold for cell attachment, proliferation, and differentiation. mdpi.com

Cell Spreading: The ability of a material to support cell spreading is often dependent on the presence of cell-adhesive ligands. While Fmoc-Cys-Asp₁₀ lacks a canonical adhesion motif like RGD, its incorporation into hydrogels could still influence cell behavior. The physical properties of the hydrogel, such as stiffness and porosity, are known to affect cell spreading. Moreover, the poly-aspartic acid chain could potentially engage in non-specific electrostatic interactions with the cell surface, which may play a role in initial cell attachment. Hydrogels functionalized with integrin-binding peptides have been shown to improve endothelial cell adhesion and spreading. google.com

Angiogenesis Research: Angiogenesis, the formation of new blood vessels, is a complex process crucial for tissue regeneration. dovepress.com Peptide hydrogels have been designed to promote angiogenesis by incorporating pro-angiogenic peptide sequences or by serving as a delivery vehicle for growth factors like Vascular Endothelial Growth Factor (VEGF). tandfonline.comnih.gov Some studies have shown that RGD peptide hydrogels can have a pro-angiogenic effect by promoting the attachment and migration of endothelial cells. nih.govresearchgate.net Conversely, other research has indicated that RGD peptide hydrogels can exhibit inhibitory effects on neovascularization under certain conditions. nih.gov The role of Fmoc-Cys-Asp₁₀ in angiogenesis is not directly established. However, its potential to form a hydrogel scaffold suggests it could be used as a component in multi-component systems designed to study or modulate angiogenesis. For instance, it could be co-assembled with pro-angiogenic peptides to create a functionalized biomaterial. nih.gov The poly-aspartic acid component might also influence the local concentration of calcium ions, which can play a role in angiogenic signaling.

Table 2: Investigated Compounds and Their Relevance

Compound Name Relevance to Article
Fmoc-Cys-Asp₁₀ (TFA) The primary subject of this article.
Fmoc-protected, benzylated cysteine Demonstrates oxidation-responsive hydrogel transitions. chemrxiv.org
Arg-Gly-Asp (RGD) peptide A well-known integrin-binding motif used in hydrogels to promote cell adhesion and angiogenesis. nih.govresearchgate.netnih.gov
His-Try-Gly-Phe (HWGF) motif peptide An example of a peptide sequence with specific enzyme inhibitory activity. nih.govresearchgate.net
Vascular Endothelial Growth Factor (VEGF) A key growth factor in angiogenesis, often delivered via hydrogels. nih.govdovepress.com

Future Directions and Emerging Research Avenues

Development of Novel Peptide Design Principles and Sequence Optimization

The design of peptides rich in aspartic acid and containing cysteine requires careful consideration to mitigate synthetic challenges and enhance functionality. thermofisher.combiocat.com Future design principles will increasingly rely on computational and predictive models to optimize sequences like that of Fmoc-Cys-Asp10.

Key Research Findings:

Mitigating Side Reactions: A primary challenge in designing sequences with multiple aspartic acid residues is the propensity for aspartimide formation, a side reaction that can occur during the base-catalyzed removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This can lead to impurities and lower yields. Future design strategies will focus on sequence optimization, such as avoiding adjacent Asp-Gly or Asp-Ser pairings, which are particularly susceptible to this cyclization. thermofisher.com

Controlling Oxidation: The cysteine residue's thiol group is prone to oxidation, which can complicate synthesis and purification. thermofisher.comsigmaaldrich.com While conservative replacement of cysteine with serine is a possible strategy to avoid this, it eliminates the key functionality of the thiol group. biocat.comsigmaaldrich.com Therefore, emerging design principles focus on optimizing the placement of cysteine within a sequence to minimize its reactivity during synthesis while preserving its availability for post-synthetic modifications.

Enhancing Solubility and Function: The poly-aspartic acid tail imparts high hydrophilicity. Peptide design principles emphasize balancing hydrophobicity and hydrophilicity to ensure solubility in aqueous solutions, a general rule being to include at least one charged amino acid for every five residues. biocat.comsigmaaldrich.com For Fmoc-Cys-Asp10, the challenge is reversed; the high density of negative charges may require optimization for specific applications where interaction with hydrophobic domains is necessary.

Computational and Machine Learning Approaches: The next generation of peptide design will likely involve machine learning algorithms to predict and optimize peptide properties. mit.eduarxiv.org These models can analyze vast datasets to identify sequence motifs that enhance stability, reduce aggregation, and prevent unwanted side reactions like aspartimide formation, leading to more robust and efficient designs for complex peptides. mit.edu

| Repetitive Sequences | Potential for deletion sequences and aggregation during synthesis. thermofisher.com | Insertion of structure-breaking residues like glycine (B1666218) or proline; optimization of synthesis protocols. |

Advanced Methodologies in Peptide Synthesis and Purification for Complex Constructs

The synthesis and purification of a peptide as complex as Fmoc-Cys-Asp10, with its repetitive negatively charged sequence, pushes the boundaries of standard methodologies and necessitates the adoption of advanced techniques.

Detailed Research Findings:

Advanced Synthesis Strategies: The primary hurdle in synthesizing poly-aspartic acid peptides via Fmoc-SPPS is aspartimide formation. nih.gov While standard methods may result in significant side products, advanced strategies are being developed to overcome this. nih.govnih.gov One of the most promising avenues is the use of novel side-chain protecting groups for aspartic acid that are more robust and less prone to cyclization. nih.govresearchgate.net For example, cyanosulfurylides have been introduced as a way to mask the carboxylic acid with a stable C-C bond, which completely suppresses aspartimide formation and is cleaved under specific aqueous conditions. nih.gov Another approach involves modifying the Fmoc deprotection conditions by adding small amounts of organic acids to the piperidine (B6355638) solution, which has been shown to efficiently prevent the side reaction. nih.gov

Sophisticated Purification Techniques: Standard purification of synthetic peptides relies heavily on reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comlcms.cz However, the high polarity of the Asp10 tail in Fmoc-Cys-Asp10 can lead to poor retention on typical C18 columns, making separation from polar impurities challenging. biocat.com Advanced purification methodologies are emerging to address these issues. Orthogonal purification techniques, such as chemo-selective "catch-and-release" methods, offer an alternative. americanpeptidesociety.org In this strategy, only the full-length target peptide is modified with a special linker, allowing it to be selectively captured on a solid support while impurities are washed away. americanpeptidesociety.org For cysteine-containing peptides, immobilised metal ion affinity chromatography (IMAC) represents another potential purification handle, leveraging the interaction between the peptide's N-terminal amino group and immobilized metal ions like Cu2+ or Ni2+. nih.gov

Interactive Table: Comparison of Synthesis and Purification Methodologies

Stage Standard Method Advanced Method Rationale for Complex Peptides
Synthesis Standard Fmoc-SPPS with piperidine for deprotection. youtube.com Use of modified deprotection agents (e.g., with acid additives) nih.gov; novel side-chain protecting groups (e.g., cyanosulfurylides). nih.gov To prevent aspartimide formation and increase the yield of the desired full-length peptide. nih.govnih.gov

| Purification | Reversed-Phase HPLC (RP-HPLC). bachem.com | Orthogonal purification (e.g., catch-and-release) americanpeptidesociety.org; Ion-Exchange Chromatography; Immobilised Metal Ion Affinity Chromatography (IMAC). nih.gov | To overcome poor retention of highly polar peptides on RP-HPLC columns and improve separation efficiency. |

Expansion of Applications in Chemical Biology and Materials Science for Next-Generation Biomolecules

The distinct chemical functionalities of Fmoc-Cys-Asp10 position it as a versatile building block for next-generation biomolecules with applications spanning chemical biology, materials science, and medicine.

Detailed Research Findings:

Surface Functionalization and Biosensors: The cysteine residue's thiol group provides a robust anchor for immobilizing the peptide onto gold surfaces. consensus.appnih.gov This strategy is fundamental to creating functionalized biomaterials and biosensors. The poly-aspartic acid tail can then be used to modulate surface properties, such as hydrophilicity, or to act as a recognition element. This approach opens avenues for developing innovative bioactive materials for applications in tissue engineering and diagnostics. consensus.app

Bone-Targeting Systems: Poly-aspartic acid sequences are known to have a high affinity for hydroxyapatite (B223615), the primary mineral component of bone. nih.gov This property can be exploited to design bone-targeting drug delivery systems. By conjugating a therapeutic agent to the Fmoc-Cys-Asp10 peptide, it may be possible to deliver drugs specifically to bone tissue, potentially for treating bone diseases with higher efficacy and fewer side effects. nih.gov

Self-Assembling Peptides for Nanomaterials: Peptides containing both hydrophobic (like the Fmoc group) and hydrophilic/charged (like the Asp10 tail) regions are prime candidates for self-assembly into well-defined nanostructures. dovepress.comnih.gov These self-assembling peptides (SAPs) can form nanofibers, hydrogels, micelles, or nanotubes in aqueous solutions. nih.govmdpi.com Such materials are of great interest for 3D cell culture, tissue engineering scaffolds, and controlled drug release systems. nih.gov The cysteine residue adds another layer of functionality, allowing for disulfide cross-linking to stabilize the resulting nanomaterials or for conjugating active molecules. nih.gov

Metal Ion Chelation and pH-Responsive Systems: The dense array of carboxylic acid groups in the Asp10 tail makes it an excellent chelator for metal ions. acs.org This could be applied in designing sensors for heavy metals or in therapies aimed at modulating metal ion dyshomeostasis. Furthermore, the charge of the aspartic acid residues is pH-dependent, allowing for the creation of smart materials that change their structure or release a payload in response to changes in environmental pH, such as in the acidic microenvironment of tumors or within cellular endosomes. mdpi.comnih.gov

Interactive Table: Potential Applications of Fmoc-Cys-Asp10

Structural Motif Property Potential Application Research Area
Cysteine (thiol group) Surface anchoring; Bioconjugation. Functionalization of gold surfaces for biosensors; Covalent attachment of drugs or imaging agents. consensus.appnih.gov Materials Science, Chemical Biology
Poly-Aspartic Acid (Asp10) Hydroxyapatite binding; High negative charge. nih.gov Bone-targeting drug delivery; Metal ion chelation. nih.govacs.org Nanomedicine, Environmental Science
Amphiphilic Nature (Fmoc + Asp10) Self-assembly into nanostructures. nih.gov Hydrogels for tissue engineering and 3D cell culture; Nanocarriers for drug delivery. nih.govmdpi.com Biomaterials, Regenerative Medicine

| pH-Sensitive Asp10 Tail | Charge state varies with pH. | pH-responsive drug release systems; "Smart" biomaterials. mdpi.comnih.gov | Drug Delivery, Materials Science |

Q & A

Q. What are the critical considerations for incorporating Fmoc-Cys-Asp10 (TFA) into solid-phase peptide synthesis (SPPS)?

Fmoc-Cys-Asp10 (TFA) requires careful handling of its thiol group (Cys) and aspartic acid side chain (Asp10). During SPPS:

  • Thiol Protection : Use orthogonal protecting groups (e.g., Trt or Acm) to prevent disulfide bond formation during synthesis .
  • Aspartic Acid Activation : Optimize coupling conditions (e.g., HOBt/DIC in DMF) to avoid aspartimide formation at Asp10, which can lead to side reactions .
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF, ensuring complete cleavage without damaging the acid-labile TFA counterion.

Q. How does the solubility profile of Fmoc-Cys-Asp10 (TFA) influence experimental design?

Fmoc-Cys-Asp10 (TFA) is polar due to the Asp10 residue and TFA counterion, making it soluble in DMF, DMSO, or aqueous buffers at pH >4. Key considerations:

  • Solvent Compatibility : Avoid chloroform or dichloromethane, which may precipitate the compound.
  • pH Sensitivity : Below pH 5, protonation of Asp10 reduces solubility, requiring pH adjustments during purification .
  • Storage : Lyophilize and store at −20°C under inert gas to prevent oxidation of the cysteine thiol group.

Q. What analytical techniques are essential for verifying the purity and structure of Fmoc-Cys-Asp10 (TFA)?

  • HPLC-MS : Use reverse-phase C18 columns with gradients of water/acetonitrile (0.1% TFA) to assess purity. Confirm mass via ESI-MS (expected [M+H]+ ~600–700 Da depending on protection) .
  • NMR Spectroscopy : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} spectra in DMSO-d6 to verify Fmoc group integrity and absence of aspartimide byproducts (e.g., δ 7.8–7.3 ppm for Fmoc aromatic protons) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported coupling efficiencies of Fmoc-Cys-Asp10 (TFA) across studies?

Discrepancies in coupling yields (e.g., 70% vs. 90%) may arise from:

  • Side-Chain Interactions : Asp10’s carboxylate can form hydrogen bonds with the resin, reducing accessibility. Pre-activate the amino acid with HATU/DIEA for 5 minutes before coupling .
  • Batch Variability : Commercial batches may contain residual TFA or moisture; validate via Karl Fischer titration and adjust stoichiometry accordingly .
  • Data Normalization : Use internal standards (e.g., Fmoc-Gly-OH) during HPLC quantification to account for matrix effects .

Q. What methodological challenges arise when using Fmoc-Cys-Asp10 (TFA) in disulfide-rich peptide synthesis?

  • Disulfide Scrambling : The unprotected thiol group post-Fmoc cleavage can lead to mismatched disulfide bonds. Mitigate by:
    • Introducing Acm protection on Cys and oxidizing with I2 post-synthesis .
    • Using redox buffers (e.g., glutathione) to direct correct folding .
  • Aggregation : Asp10’s hydrophilicity can clash with hydrophobic residues, causing aggregation. Add chaotropic agents (e.g., 6 M guanidine HCl) during cleavage.

Q. How can researchers validate the reproducibility of Fmoc-Cys-Asp10 (TFA)-based protocols in multi-lab collaborations?

  • Standardized SOPs : Document resin swelling times, coupling temperatures, and deprotection durations. Share raw HPLC traces and mass spectra for cross-validation .
  • Blind Testing : Distribute aliquots of the compound to collaborators for independent synthesis trials, comparing yields via ANOVA to identify outliers .
  • Metadata Reporting : Include lot numbers, solvent suppliers, and humidity levels during synthesis to control environmental variables .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data involving Fmoc-Cys-Asp10 (TFA) in biological assays?

  • Nonlinear Regression : Fit data to a Hill equation to calculate EC50 values, using tools like GraphPad Prism.
  • Error Propagation : Account for synthesis yield variability (e.g., ±5%) in final concentration calculations .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous HPLC-MS readings caused by adduct formation .

Q. How should researchers address discrepancies between computational modeling and experimental results for Fmoc-Cys-Asp10 (TFA) interactions?

  • Force Field Limitations : Molecular dynamics simulations may underestimate Asp10’s solvation energy. Cross-validate with COSMO-RS or experimental solubility data .
  • Conformational Sampling : Use metadynamics to explore free-energy landscapes of cysteine conformers, aligning with NMR NOE restraints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.